molecular formula C27H16BrNO B3828465 1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline

1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline

Cat. No.: B3828465
M. Wt: 450.3 g/mol
InChI Key: BBJNLJLJGFWSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline is a complex organic compound that features a benzofuran ring fused with a benzoquinoline structure

Preparation Methods

The synthesis of 1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: Starting with a suitable precursor, the benzofuran ring is synthesized through cyclization reactions.

    Coupling Reactions: The final step involves coupling the benzofuran derivative with a benzoquinoline derivative under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to ensure higher yields and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(1-Benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline can be compared with similar compounds such as:

    1-(1-Benzofuran-2-yl)-3-phenylbenzo[f]quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)benzo[f]quinoline:

    1-(1-Benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16BrNO/c28-20-12-9-18(10-13-20)24-16-22(26-15-19-6-2-4-8-25(19)30-26)27-21-7-3-1-5-17(21)11-14-23(27)29-24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJNLJLJGFWSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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